(2R,3R,4R,5R)-2-(6-Amino-8-mercapto-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
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Overview
Description
(2R,3R,4R,5R)-2-(6-Amino-8-mercapto-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic compound that belongs to the class of nucleosides This compound is characterized by its unique structure, which includes a purine base attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-(6-Amino-8-mercapto-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups followed by the introduction of the purine base through glycosylation reactions. The reaction conditions often require the use of strong acids or bases, and the process may involve several purification steps to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as chromatography and crystallization ensures the efficient separation and purification of the compound. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5R)-2-(6-Amino-8-mercapto-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of thiol groups or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfide-linked dimers, while substitution reactions can produce a variety of modified nucleosides with different functional groups attached to the purine base.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4R,5R)-2-(6-Amino-8-mercapto-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its role in nucleic acid metabolism and its potential as a therapeutic agent. It can be incorporated into DNA or RNA, affecting their stability and function. Researchers investigate its interactions with enzymes and other biomolecules to understand its biological activity.
Medicine
In medicine, this compound has potential applications as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a promising candidate for the development of new drugs targeting viral infections or cancer cells.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its unique properties make it valuable for the synthesis of active pharmaceutical ingredients and other specialized compounds.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R)-2-(6-Amino-8-mercapto-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. By interfering with DNA or RNA synthesis, it can inhibit the replication of viruses or the proliferation of cancer cells. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base but different sugar moiety.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the base and sugar.
Thymidine: A nucleoside with a pyrimidine base, used for comparison due to its role in nucleic acid metabolism.
Uniqueness
(2R,3R,4R,5R)-2-(6-Amino-8-mercapto-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with biological systems in ways that other nucleosides cannot, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C10H13N5O4S |
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Molecular Weight |
299.31 g/mol |
IUPAC Name |
6-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-8-thione |
InChI |
InChI=1S/C10H13N5O4S/c11-7-4-8(13-2-12-7)15(10(20)14-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H,14,20)(H2,11,12,13)/t3-,5+,6-,9-/m1/s1 |
InChI Key |
QILZVYQRHGBEAR-FTWQFJAYSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=S)N2)[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=S)N2)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
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